ethyl 4-[({(2Z)-2-[(3-chloro-4-methylphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate
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Overview
Description
Ethyl 4-[({(2Z)-2-[(3-chloro-4-methylphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzoate ester, a thiazinan ring, and a chloro-methylphenyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[({(2Z)-2-[(3-chloro-4-methylphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate typically involves multiple steps:
Formation of the thiazinan ring: This step involves the cyclization of appropriate precursors under controlled conditions, often using a base catalyst.
Introduction of the chloro-methylphenyl group: This can be achieved through a substitution reaction where a chloro-methylphenyl halide reacts with the thiazinan ring.
Formation of the benzoate ester: The final step involves esterification, where the carboxylic acid group of benzoic acid reacts with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[({(2Z)-2-[(3-chloro-4-methylphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[({(2Z)-2-[(3-chloro-4-methylphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-[({(2Z)-2-[(3-chloro-4-methylphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazinan ring and chloro-methylphenyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate: A simpler ester with similar ester functionality but lacking the thiazinan ring and chloro-methylphenyl group.
4-chloro-3-methylphenyl isocyanate: Contains the chloro-methylphenyl group but lacks the ester and thiazinan ring.
Uniqueness
Ethyl 4-[({(2Z)-2-[(3-chloro-4-methylphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiazinan ring and the chloro-methylphenyl group distinguishes it from simpler analogs, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H22ClN3O4S |
---|---|
Molecular Weight |
459.9 g/mol |
IUPAC Name |
ethyl 4-[[2-(3-chloro-4-methylphenyl)imino-3-methyl-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoate |
InChI |
InChI=1S/C22H22ClN3O4S/c1-4-30-21(29)14-6-9-15(10-7-14)24-20(28)18-12-19(27)26(3)22(31-18)25-16-8-5-13(2)17(23)11-16/h5-11,18H,4,12H2,1-3H3,(H,24,28) |
InChI Key |
XRLVHVNCPDYSSH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC(=C(C=C3)C)Cl)S2)C |
Origin of Product |
United States |
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